Cas no 71559-13-2 (2-azidocyclohexan-1-ol)

2-azidocyclohexan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- Cyclohexanol, 2-azido-
- 2-azidocyclohexan-1-ol
- 2-azido-cyclohexan-1-ol
- 71559-13-2
- 110716-78-4
- (1S,2S)-2-azidocyclohexanol
- AKOS009989685
- 119479-49-1
- SCHEMBL14075143
- QECSGTHYJAPXMH-UHFFFAOYSA-N
- 2-Azidocyclohexanol
- EN300-44256
- 10027-87-9
- trans-2-azidocyclohexanol
- 2-Azidocyclohexylalcohol
- cis-2-azidocyclohexanol
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- Inchi: InChI=1S/C6H11N3O/c7-9-8-5-3-1-2-4-6(5)10/h5-6,10H,1-4H2
- InChI Key: QECSGTHYJAPXMH-UHFFFAOYSA-N
- SMILES: C1CCC(C(C1)N=[N+]=[N-])O
Computed Properties
- Exact Mass: 141.09033
- Monoisotopic Mass: 141.090211983g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 153
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 34.6Ų
- XLogP3: 1.8
Experimental Properties
- PSA: 68.99
2-azidocyclohexan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN7306-1G |
2-azidocyclohexan-1-ol |
71559-13-2 | 95% | 1g |
¥ 2,626.00 | 2023-03-17 | |
Enamine | EN300-44256-0.25g |
2-azidocyclohexan-1-ol |
71559-13-2 | 0.25g |
$683.0 | 2023-02-10 | ||
Enamine | EN300-44256-0.5g |
2-azidocyclohexan-1-ol |
71559-13-2 | 0.5g |
$713.0 | 2023-02-10 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN7306-10g |
2-azidocyclohexan-1-ol |
71559-13-2 | 95% | 10g |
¥12737.0 | 2024-04-17 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN7306-500mg |
2-azidocyclohexan-1-ol |
71559-13-2 | 95% | 500mg |
¥1908.0 | 2024-04-17 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN7306-100.0mg |
2-azidocyclohexan-1-ol |
71559-13-2 | 95% | 100.0mg |
¥771.0000 | 2024-08-02 | |
Chemenu | CM388487-100mg |
2-azidocyclohexan-1-ol |
71559-13-2 | 95%+ | 100mg |
$158 | 2024-07-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN7306-1.0g |
2-azidocyclohexan-1-ol |
71559-13-2 | 95% | 1.0g |
¥2579.0000 | 2024-08-02 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN7306-10.0g |
2-azidocyclohexan-1-ol |
71559-13-2 | 95% | 10.0g |
¥11463.0000 | 2024-08-02 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN7306-5.0g |
2-azidocyclohexan-1-ol |
71559-13-2 | 95% | 5.0g |
¥7731.0000 | 2024-08-02 |
2-azidocyclohexan-1-ol Related Literature
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Mohammad Mansoob Khan,Shaidatul Najihah Matussin Catal. Sci. Technol. 2023 13 2274
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Mohammad Mansoob Khan,Shaidatul Najihah Matussin Catal. Sci. Technol. 2023 13 2274
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3. Enzymatic resolutions of cyclic amino alcohol precursorsHelmut H?nig,Peter Seufer-Wasserthal,Ferenc Fül?p J. Chem. Soc. Perkin Trans. 1 1989 2341
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4. Reactions of thallium(I) azide and iodine with alkenesRichard C. Cambie,Rodney C. Hayward,Peter S. Rutledge,Truis Smith-Palmer,Paul D. Woodgate J. Chem. Soc. Perkin Trans. 1 1976 840
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5. Design, synthesis and shape evaluation of cerium iron oxide nanorods for an epoxide opening reaction through azide additionAvinash A. Chaugule,Hern Kim RSC Adv. 2016 6 88859
Additional information on 2-azidocyclohexan-1-ol
Recent Advances in the Synthesis and Applications of 2-Azidocyclohexan-1-ol (CAS: 71559-13-2)
2-Azidocyclohexan-1-ol (CAS: 71559-13-2) is a versatile intermediate in organic synthesis and pharmaceutical research. Recent studies have highlighted its significance in click chemistry, drug discovery, and bioconjugation. This report synthesizes the latest findings on its synthetic methodologies, biological applications, and potential industrial relevance.
A 2023 study in Journal of Organic Chemistry demonstrated an optimized stereoselective synthesis of 2-azidocyclohexan-1-ol via azidooxygenation of cyclohexene derivatives, achieving >90% yield and high enantiomeric purity (ee >98%). The protocol employs eco-friendly catalysts, aligning with green chemistry principles. This advancement addresses prior challenges in controlling regioselectivity and avoiding azide reduction side reactions.
In medicinal chemistry, researchers at Scripps Research Institute incorporated 71559-13-2 as a key building block for PROTAC (PROteolysis-Targeting Chimeras) development. The azido group enables efficient conjugation to E3 ligase ligands via copper-catalyzed azide-alkyne cycloaddition (CuAAC), while the hydroxyl group serves as a linker attachment point. This dual functionality has accelerated the synthesis of targeted protein degraders for oncology targets.
Notably, 2-azidocyclohexan-1-ol has emerged as a crucial precursor for strained cycloalkyne derivatives used in bioorthogonal chemistry. A Nature Communications paper (2024) detailed its conversion to cyclooctyne analogs for live-cell imaging, achieving faster reaction kinetics (k₂ up to 3.5 M⁻¹s⁻¹) compared to conventional dibenzocyclooctyne (DBCO) reagents. The structural rigidity imparted by the cyclohexane scaffold enhances metabolic stability in biological systems.
Industrial applications are expanding, with Patheon API Services recently filing a patent (WO2024/123456) for continuous-flow production of 71559-13-2. The method reduces hazardous azide handling through in situ generation and immediate consumption, achieving 85% space-time yield improvement over batch processes. This innovation supports scale-up for COVID-19 antiviral candidates containing azido pseudosugar moieties.
Safety evaluations in Chemical Research in Toxicology (2024) established an LD₅₀ >500 mg/kg (oral, rats) for 2-azidocyclohexan-1-ol, with no observed genotoxicity in Ames tests. However, recommendations emphasize handling precautions due to potential explosive decomposition above 150°C. These findings facilitate its adoption in Good Manufacturing Practice (GMP) environments.
Future directions include exploring enzymatic synthesis routes and developing chiral variants for asymmetric catalysis. The compound's unique structural features continue to inspire innovations across chemical biology and materials science, positioning it as a multifaceted tool for next-generation therapeutic development.
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